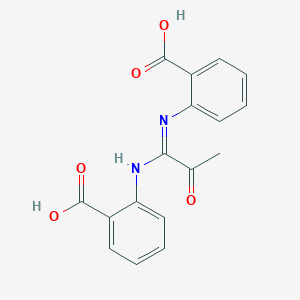
2-(N'-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid is a complex organic compound that features a benzoic acid moiety and an imidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with an appropriate carboxylic acid derivative under acidic or basic conditions. One common method involves the use of protonated carboxylic acids in electrostatically charged microdroplets, which accelerates the reaction significantly . This method does not require additional catalysts and can be performed under ambient conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Carboxyphenyl)disulfanyl]benzoic acid: Similar in structure but contains a disulfide linkage.
2-(Carboxymethylamino)benzoic acid: Similar but with a different substitution pattern on the benzoic acid moiety.
Uniqueness
2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N2O5 |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
2-[[C-acetyl-N-(2-carboxyphenyl)carbonimidoyl]amino]benzoic acid |
InChI |
InChI=1S/C17H14N2O5/c1-10(20)15(18-13-8-4-2-6-11(13)16(21)22)19-14-9-5-3-7-12(14)17(23)24/h2-9H,1H3,(H,18,19)(H,21,22)(H,23,24) |
InChI Key |
VVPUOJPZRNEHGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NC1=CC=CC=C1C(=O)O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















